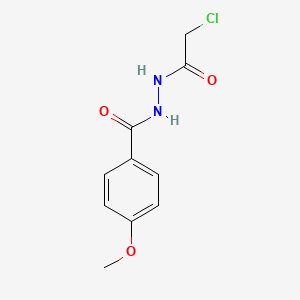

1-(4-哌啶-1-基苯基)-乙胺

描述

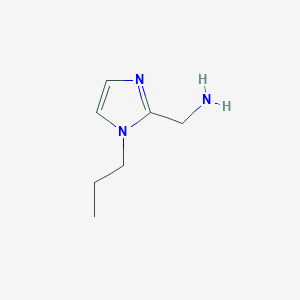

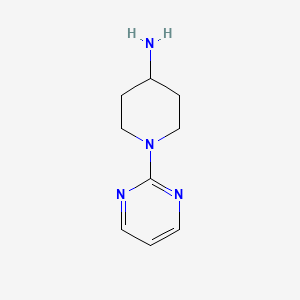

1-(4-Piperidin-1-yl-phenyl)-ethylamine is a compound that falls within the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its presence in several bioactive natural products and drugs.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and the careful consideration of stereochemistry to achieve the desired biological activity. For instance, the synthesis of optically active molecules based on a piperidin-3-ol template has been reported to yield compounds with varying affinities for dopamine, serotonin, and norepinephrine transporters, which are important targets for neurological disorders treatment . Another study describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents at the nitrogen atom of benzamide significantly enhanced anti-acetylcholinesterase activity . These syntheses often involve multi-component reactions and can be facilitated by catalysts, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using SO4^2−/Y2O3 in ethanol .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of a related compound, 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione, reveals that the piperidine ring can adopt different dihedral angles with attached phenyl and phenylamine moieties, which can affect the compound's interaction with biological targets . These structural variations can be analyzed using techniques such as X-ray crystallography, which provides detailed information on the molecular conformation and potential inter- and intramolecular interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. The introduction of different substituents can lead to a substantial increase in activity, as seen with anti-acetylcholinesterase inhibitors . The basic nature of the nitrogen atom in the piperidine ring is a key factor in these reactions, influencing the compound's reactivity and interaction with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are important for their practical application as pharmaceutical agents. These properties are influenced by the compound's molecular structure and substituents. For example, the presence of bulky substituents can enhance the solubility and bioavailability of the compound . Additionally, the stereochemistry of the piperidine derivatives can affect their affinity for biological targets, which is critical for their efficacy in treating neurological disorders .

科学研究应用

苯基二苯膦酸酯的氨解

化合物 1-(4-哌啶-1-基苯基)-乙胺已被用于研究氨解反应的动力学和机理。例如,Um 等人 (2009 年) 探索了 X-取代苯基二苯膦酸酯的氨解,发现胺的性质不影响反应机理,表明通过后过渡态的协同机理 Um、Han 和 Shin,2009 年.

合成和衍生物形成

受保护哌啶衍生物的合成

该化合物已被用作大规模手性合成受保护的 2-取代 4-氧代哌啶衍生物的前体,如 Lau 等人 (2002 年) 所强调的那样。他们展示了一个从 (S)-1-苯基乙胺开始的多步合成过程,导致形成受保护的 2-氨甲基-4-氧代哌啶衍生物,而不会发生外消旋 Lau、Hansen、Kilburn、Frydenvang、Holsworth、Ge、Uyeda、Judge 和 Andersen,2002 年.

生物活性化合物开发

新型结核分枝杆菌 GyrB 抑制剂

Jeankumar 等人 (2013 年) 通过分子杂交设计并合成了一系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯。这些化合物衍生自 1-(4-哌啶-1-基苯基)-乙胺,对结核分枝杆菌表现出良好的活性 Jeankumar、Renuka、Santosh、Soni、Sridevi、Suryadevara、Yogeeswari 和 Sriram,2013 年.

选择性雌激素受体调节剂 (SERM)

Yadav 等人 (2011 年) 在新型选择性雌激素受体调节剂 (SERM) 的开发中利用了该化合物。他们设计了手性 1-((4-(2-(二烷基氨基)乙氧基)苯基)(2-羟基萘-1-基)甲基)哌啶-4-醇,并评估了它们对雌激素反应性人 MCF-7 乳腺癌细胞的疗效 Yadav、MacLean、Bhattacharyya、Parmar、Balzarini、Barden、Too 和 Jha,2011 年.

晶体学研究

晶体结构分析

该化合物一直是晶体学研究的主题,以了解构象和结构细节。Raghuvarman 等人 (2014 年) 分析了 1-(4-哌啶-1-基苯基)-乙胺衍生物的晶体结构,以了解分子内的构象差异和倾角 Raghuvarman、Sivakumar、Thanikachalam 和 Aravindhan,2014 年.

抗菌研究

哌啶衍生物的抗菌活性

Khalid 等人 (2016 年) 研究了使用 1-(4-哌啶-1-基苯基)-乙胺作为起始化合物的哌啶衍生物的抗菌特性。合成的化合物对革兰氏阴性菌和革兰氏阳性菌表现出中度到显着的抗菌活性 Khalid、Aziz-ur-Rehman、Abbasi、Malik、Rasool、Nafeesa、Ahmad 和 Afzal,2016 年.

作用机制

The mechanism of action of piperidine derivatives is diverse and depends on the specific derivative and its intended use. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

未来方向

Piperidine derivatives are being utilized in different therapeutic applications and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the development and application of piperidine derivatives .

属性

IUPAC Name |

1-(4-piperidin-1-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRGEQLNGUDZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406727 | |

| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Piperidin-1-yl-phenyl)-ethylamine | |

CAS RN |

869943-44-2 | |

| Record name | α-Methyl-4-(1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)